molecular formula C11H14N2O B598475 6-Amino-1,3,3-trimethyl-2-oxoindoline CAS No. 120791-60-8

6-Amino-1,3,3-trimethyl-2-oxoindoline

Cat. No.: B598475
CAS No.: 120791-60-8
M. Wt: 190.246
InChI Key: REGFWMJGPPJKKI-UHFFFAOYSA-N
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Description

6-Amino-1,3,3-trimethyl-2-oxoindoline is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 g/mol . This compound is a yellow-green crystalline solid that is relatively stable.


Synthesis Analysis

This compound is synthesized by the reaction between indole-2,3-dione and isobutylamine in the presence of hydrogen peroxide. This compound has been found to be one of the important intermediates in the synthesis of various biologically active molecules.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O/c1-11(2)8-5-4-7(12)6-9(8)13(3)10(11)14/h4-6H,12H2,1-3H3 . The Canonical SMILES is CC1(C2=C(C=C(C=C2)N)N(C1=O)C)C .

Scientific Research Applications

Synthesis and Properties

6-Amino-1,3,3-trimethyl-2-oxoindoline, as a derivative of 2-oxoindoline, has been the focus of extensive research due to its potential in synthesizing biologically active compounds. Research indicates that derivatives of 2-oxoindoline, including this compound, are promising in the search for new medicines due to their potential biological activities. For instance, N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, synthesized from 2-oxoindoline derivatives, have shown significant nootropic activity, which is indicative of their potential as cognitive enhancers (Altukhov, 2014).

Anticancer Applications

The derivative's anticancer properties are of particular interest. Some synthesized compounds, including those related to this compound, have demonstrated remarkable antitumor activity against various cancer cell lines. For example, N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones have shown significant activity against cancer cell lines like Daoy, UW228-2, Huh-7, Hela, and MDA-MB231, with some compounds exhibiting more potency than standard drugs (Alafeefy et al., 2015).

Antibacterial and Antifungal Applications

Compounds derived from this compound have also been studied for their antibacterial and antifungal potential. Studies have shown that synthesized oxindole derivatives display potent inhibitory activity against various pathogenic fungi and bacteria, suggesting their utility in developing new antimicrobial agents (Chaudhary et al., 2022).

Properties

IUPAC Name

6-amino-1,3,3-trimethylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)8-5-4-7(12)6-9(8)13(3)10(11)14/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGFWMJGPPJKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)N)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680572
Record name 6-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120791-60-8
Record name 6-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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